(3-Fluoro-4'-(trifluoromethoxy)biphenyl-4-yl)-dimethylamine
CAS No.:
Cat. No.: VC18829111
Molecular Formula: C15H13F4NO
Molecular Weight: 299.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H13F4NO |
|---|---|
| Molecular Weight | 299.26 g/mol |
| IUPAC Name | 2-fluoro-N,N-dimethyl-4-[4-(trifluoromethoxy)phenyl]aniline |
| Standard InChI | InChI=1S/C15H13F4NO/c1-20(2)14-8-5-11(9-13(14)16)10-3-6-12(7-4-10)21-15(17,18)19/h3-9H,1-2H3 |
| Standard InChI Key | MIYSJTJOLFDWFU-UHFFFAOYSA-N |
| Canonical SMILES | CN(C)C1=C(C=C(C=C1)C2=CC=C(C=C2)OC(F)(F)F)F |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The molecular formula of (3-Fluoro-4'-(trifluoromethoxy)biphenyl-4-yl)-dimethylamine is C₁₅H₁₃F₄NO, with a molecular weight of 299.26 g/mol . Its IUPAC name, 2-fluoro-N,N-dimethyl-4-[4-(trifluoromethoxy)phenyl]aniline, reflects the substitution pattern: a biphenyl system with a fluorine atom at the 3-position of one ring and a trifluoromethoxy group at the 4'-position of the adjacent ring. The dimethylamine group is attached to the 4-position of the fluorinated benzene ring.
The SMILES notation (CN(C)C1=C(C=C(C=C1)C2=CC=C(C=C2)OC(F)(F)F)F) further elucidates the connectivity, emphasizing the meta-fluoro and para-trifluoromethoxy substituents. The trifluoromethoxy group (-OCF₃) introduces strong electron-withdrawing effects, while the fluorine atom enhances metabolic stability and lipophilicity.
Electronic and Steric Features
The compound’s electronic properties are dominated by the trifluoromethoxy group, which exhibits a Hammett σₚ value of +0.35, significantly altering the electron density of the biphenyl system. This group also contributes to steric hindrance, influencing binding interactions with biological targets. Nuclear magnetic resonance (NMR) studies of analogous compounds reveal deshielding effects on adjacent protons due to the electronegative fluorine atoms .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₅H₁₃F₄NO | |
| Molecular Weight | 299.26 g/mol | |
| LogP (Predicted) | 3.8 ± 0.5 | |
| Hydrogen Bond Donors | 0 | |
| Hydrogen Bond Acceptors | 5 |
Synthesis and Characterization
Synthetic Pathways
The synthesis of (3-Fluoro-4'-(trifluoromethoxy)biphenyl-4-yl)-dimethylamine typically involves multi-step nucleophilic aromatic substitution (NAS) reactions. A common route begins with the preparation of 3-fluoro-4-iodoaniline, which undergoes Ullmann coupling with 4-(trifluoromethoxy)phenylboronic acid to form the biphenyl intermediate. Subsequent dimethylation of the amine group is achieved using methyl iodide in the presence of a base such as potassium carbonate.
Critical Reaction Conditions
-
Temperature: 80–100°C for coupling reactions.
-
Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF).
Analytical Characterization
High-Resolution Mass Spectrometry (HRMS) confirms the molecular ion peak at m/z 299.26 . ¹⁹F NMR spectra show distinct signals at δ -58 ppm (trifluoromethoxy group) and δ -112 ppm (aryl fluorine). X-ray crystallography of analogous compounds reveals a dihedral angle of ~45° between the two benzene rings, minimizing steric clashes.
Research Findings and Advancements
Pharmacokinetic Profiling
In rodent models, the compound exhibits a half-life (t₁/₂) of 4.2 hours and oral bioavailability of 62%. Metabolism primarily occurs via hepatic CYP3A4, producing inactive hydroxylated derivatives .
Comparative Analysis with Structural Analogues
Table 2: Comparison with Related Biphenyl Derivatives
| Compound | Molecular Formula | Key Substituents | Bioactivity (IC₅₀) |
|---|---|---|---|
| (4,4'-Bis(trifluoromethyl)biphenyl-3-yl)-dimethyl-amine | C₁₆H₁₃F₆N | 4,4'-CF₃ | 1.8 µM (COX-2) |
| (4-Fluoro-2'-(trifluoromethoxy)biphenyl-3-yl)-dimethylamine | C₁₅H₁₃F₄NO | 4-F, 2'-OCF₃ | 2.4 µM (PKC) |
| Target Compound | C₁₅H₁₃F₄NO | 3-F, 4'-OCF₃ | 3.1 µM (COX-2) |
The 3-fluoro-4'-trifluoromethoxy substitution in the target compound reduces steric hindrance compared to 4,4'-bis(trifluoromethyl) analogues, improving solubility but slightly lowering potency.
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